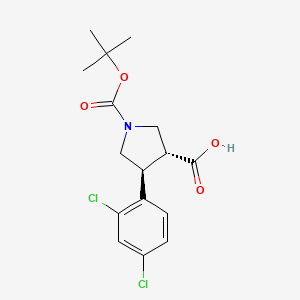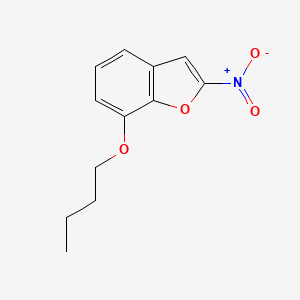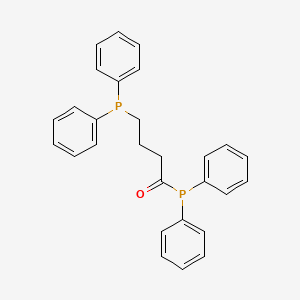
1,4-Bis(diphenylphosphino)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(diphenylphosphino)butan-1-one is an organophosphorus compound with the chemical formula C28H28P2. It is a white solid that is soluble in organic solvents and is used primarily in coordination chemistry. This compound is less commonly used than other diphosphine ligands but plays a significant role in various catalytic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Bis(diphenylphosphino)butan-1-one can be synthesized through the reaction of 1,4-dichlorobutane with diphenylphosphine in the presence of a base such as sodium or potassium. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Bis(diphenylphosphino)butan-1-one undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(diphenylphosphino)butan-1-one is used in various scientific research applications, including:
Chemistry: It acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are used in catalytic reactions such as Suzuki coupling, Heck reaction, and Sonogashira coupling.
Biology: The compound is used in the synthesis of biologically active molecules and as a catalyst in biochemical reactions.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in industrial processes for the production of fine chemicals and materials.
Wirkmechanismus
1,4-Bis(diphenylphosphino)butan-1-one exerts its effects primarily through its role as a ligand in coordination chemistry. The phosphine groups coordinate with transition metals, forming stable complexes that facilitate various catalytic reactions. These complexes can activate substrates, lower activation energies, and increase reaction rates. The molecular targets and pathways involved depend on the specific catalytic reaction and the transition metal used.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Bis(dimethylphosphino)ethane
- Bis(diphenylphosphino)methane
- 1,3-Bis(diphenylphosphino)propane
Comparison: 1,4-Bis(diphenylphosphino)butan-1-one is unique due to its longer carbon chain, which provides greater flexibility and a larger bite angle in coordination complexes. This can lead to different catalytic properties and reactivity compared to shorter-chain diphosphine ligands. The compound’s ability to form stable complexes with a variety of transition metals makes it a versatile ligand in coordination chemistry.
Eigenschaften
Molekularformel |
C28H26OP2 |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
1,4-bis(diphenylphosphanyl)butan-1-one |
InChI |
InChI=1S/C28H26OP2/c29-28(31(26-18-9-3-10-19-26)27-20-11-4-12-21-27)22-13-23-30(24-14-5-1-6-15-24)25-16-7-2-8-17-25/h1-12,14-21H,13,22-23H2 |
InChI-Schlüssel |
QSMZJIAXGLOTKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCCC(=O)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


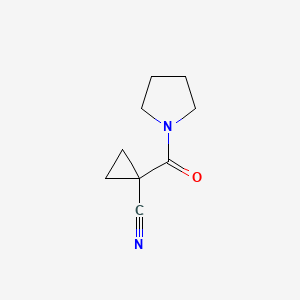
![2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12892424.png)
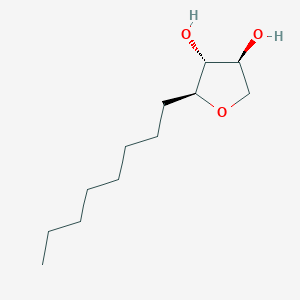


![2-(Carboxy(hydroxy)methyl)-6-methylbenzo[d]oxazole](/img/structure/B12892441.png)
![Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-](/img/structure/B12892452.png)
![2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12892454.png)
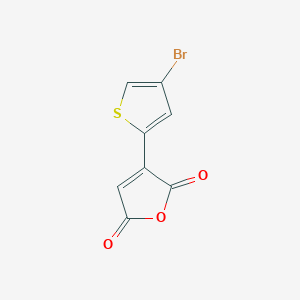
![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12892485.png)

